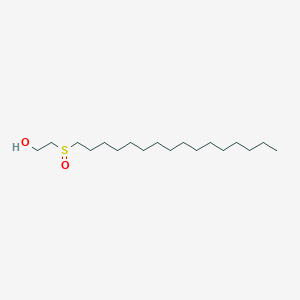
2-(Hexadecylsulfinyl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecylsulfinyl)-ethanol is an organic compound characterized by a long alkyl chain attached to a sulfinyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecylsulfinyl)-ethanol typically involves the oxidation of hexadecyl sulfide to hexadecyl sulfoxide, followed by the reaction with ethylene oxide. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to ensure selective formation of the sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The subsequent reaction with ethylene oxide can be optimized for yield and purity through the use of catalysts and temperature control.
Chemical Reactions Analysis
Types of Reactions: 2-(Hexadecylsulfinyl)-ethanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Oxidation: Hexadecyl sulfone.
Reduction: Hexadecyl sulfide.
Substitution: Esters or ethers of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and anti-corrosion agents.
Mechanism of Action
The mechanism by which 2-(Hexadecylsulfinyl)-ethanol exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain allows it to embed within the lipid bilayer, while the sulfinyl and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules. This amphiphilic nature enables it to modulate membrane fluidity and permeability, making it useful in various applications.
Comparison with Similar Compounds
- Hexadecyl sulfide
- Hexadecyl sulfone
- 2-(Hexadecylthio)-ethanol
Comparison: 2-(Hexadecylsulfinyl)-ethanol is unique due to the presence of both a sulfinyl group and a hydroxyl group, which confer distinct chemical reactivity and amphiphilic properties. Compared to hexadecyl sulfide, it has higher polarity and reactivity. Hexadecyl sulfone, while more oxidized, lacks the hydroxyl group, reducing its versatility in chemical reactions. 2-(Hexadecylthio)-ethanol, on the other hand, has a sulfur atom in place of the sulfinyl group, altering its chemical behavior and interaction with other molecules.
Properties
CAS No. |
30491-24-8 |
|---|---|
Molecular Formula |
C18H38O2S |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2-hexadecylsulfinylethanol |
InChI |
InChI=1S/C18H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21(20)18-16-19/h19H,2-18H2,1H3 |
InChI Key |
KTTREPDTUQWRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















